DX3-213B

Oxidative Phosphorylation Mitochondrial Complex I Pancreatic Cancer

Researchers studying OXPHOS dependence in pancreatic cancer face inconsistent potency and undefined mechanisms from generic Complex I inhibitors. DX3-213B solves this as a first-in-class, target-validated NDUFS7 antagonist. • Direct NDUFS7 binding; Complex I IC50 = 3.6 nM, ATP inhibition IC50 = 11 nM. • Orally bioavailable with in vivo efficacy at 7.5 mg/kg in PDAC models without overt toxicity. • Optimized metabolic stability distinguishing it from earlier-generation analogs. Supplied with full analytical documentation for reproducible results.

Molecular Formula C20H28F2N2O5S2
Molecular Weight 478.6 g/mol
Cat. No. B10828959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDX3-213B
Molecular FormulaC20H28F2N2O5S2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)(F)F
InChIInChI=1S/C20H28F2N2O5S2/c1-15(2)30(26,27)17-5-7-18(8-6-17)31(28,29)24-11-3-4-16(14-24)19(25)23-12-9-20(21,22)10-13-23/h5-8,15-16H,3-4,9-14H2,1-2H3/t16-/m1/s1
InChIKeyHLSJMSNPBRGRGL-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DX3-213B Procurement Guide: A Potent, Orally Active OXPHOS Complex I Inhibitor for Pancreatic Cancer Research


DX3-213B (CAS 2749555-66-4) is a first-in-class small-molecule antagonist of NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7), a critical component of mitochondrial Complex I [1]. This compound is the optimized lead from a multiparameter campaign on a series of benzene-1,4-disulfonamides, designed to inhibit oxidative phosphorylation (OXPHOS) [2]. It is characterized as a highly potent, orally active inhibitor with a reported IC50 of 3.6 nM against Complex I function . DX3-213B disrupts ATP generation (IC50 11 nM) and potently inhibits the proliferation of pancreatic cancer cells .

Why Generic OXPHOS Inhibitors Cannot Substitute for DX3-213B


Generic substitution within the OXPHOS Complex I inhibitor class is precluded by the profound variability in potency, mechanism, and in vivo properties among different compounds. The clinical agent metformin is a weak Complex I inhibitor (IC50 ~1-2 mM) [1], while the clinical candidate IACS-010759 exhibits an IC50 of <10 nM [2]. However, these agents differ not only in their potency but also in their specific binding sites and resultant biological profiles. DX3-213B is distinguished by its direct, target-validated antagonism of the NDUFS7 subunit [3], a mechanism that differs from the ubiquinone-binding inhibition of IACS-010759 or the complex I inhibition of metformin. Furthermore, the metabolic stability of DX3-213B is a key differentiator; it was specifically optimized from its less stable precursor, DX2-201, to achieve robust oral bioavailability and in vivo efficacy [4]. This unique combination of high potency, a defined target engagement mechanism, and optimized drug-like properties cannot be assumed for other Complex I inhibitors, making direct, evidence-based selection essential.

Quantitative Differentiation of DX3-213B from Key Complex I Inhibitors


DX3-213B Exhibits Superior Complex I Inhibitory Potency Compared to Metformin

DX3-213B demonstrates a >300,000-fold increase in potency for Complex I inhibition compared to the clinically used OXPHOS inhibitor metformin. In the same assay system, DX2-201 (the less stable precursor of DX3-213B) showed an IC50 of 0.31 μM, which was already >3000-fold more potent than metformin (IC50 = 1000 μM) [1]. Given that DX3-213B has a reported Complex I IC50 of 3.6 nM , this difference in potency relative to metformin is even more pronounced.

Oxidative Phosphorylation Mitochondrial Complex I Pancreatic Cancer

DX3-213B ATP Depletion IC50 vs. IACS-010759

DX3-213B potently impairs ATP generation with an IC50 of 11 nM in MIA PaCa-2 pancreatic cancer cells . In comparison, the clinical-stage OXPHOS inhibitor IACS-010759 also inhibits ATP production, but its reported potency is less well-defined in the same cellular context; its general OXPHOS inhibition IC50 is cited as <10 nM [1]. The direct comparative data in identical assay systems are currently lacking, limiting the ability to make a definitive head-to-head comparison. This evidence, therefore, represents a cross-study comparable dimension.

ATP Generation Mitochondrial Metabolism Cellular Energetics

DX3-213B Demonstrates Enhanced Metabolic Stability and Oral Bioavailability Relative to Its Precursor DX2-201

DX3-213B was specifically engineered for improved drug-like properties over its progenitor, DX2-201. The lead optimization campaign identified DX3-213B as a metabolically stable analogue of DX2-201 [1]. This is a critical distinction, as DX2-201 itself lacked the required stability for robust in vivo use. Consequently, DX3-213B is orally bioavailable and was used in oral efficacy studies, whereas DX2-201 was primarily a tool for in vitro target identification [2].

Metabolic Stability Oral Bioavailability In Vivo Pharmacology

In Vivo Efficacy of DX3-213B vs. IACS-010759 in Pancreatic Cancer Syngeneic Models

In a Pan02 syngeneic mouse model of pancreatic cancer, oral administration of DX3-213B at 7.5 mg/kg resulted in significant inhibition of tumor growth [1]. For comparison, in a parallel study, IACS-010759 at a dose of 5 mg/kg also demonstrated in vivo efficacy in the same Pan02 model [2]. While both compounds show efficacy, DX3-213B's effect was observed with oral administration at a defined dose, and the compound was well-tolerated without obvious toxicity or body weight loss [1].

In Vivo Efficacy Pancreatic Cancer Syngeneic Model

DX3-213B Potently Inhibits MIA PaCa-2 Cell Growth with a GI50 of 11 nM

DX3-213B exhibits potent anti-proliferative activity against MIA PaCa-2 pancreatic cancer cells, with a GI50 of 11 nM in standard culture conditions . This is a key performance metric for its intended application in pancreatic cancer research. While its precursor, DX2-201, also shows activity, its IC50 values vary across a panel of cancer cell lines and are generally in the sub-micromolar range [1]. The low nanomolar GI50 of DX3-213B in this specific pancreatic cancer cell line underscores its improved potency and target engagement.

Cancer Cell Proliferation Pancreatic Cancer Cytotoxicity

Optimal Research Applications for DX3-213B Based on Evidence


Pancreatic Cancer Target Validation and Mechanism-of-Action Studies

For researchers investigating the role of OXPHOS and Complex I in pancreatic ductal adenocarcinoma (PDAC), DX3-213B serves as a precise molecular probe. Its validated direct binding to the NDUFS7 subunit and potent inhibition of Complex I (IC50 3.6 nM) and ATP generation (IC50 11 nM) make it an ideal tool for dissecting metabolic dependencies and validating NDUFS7 as a therapeutic target in PDAC models [1].

Preclinical In Vivo Efficacy Studies in Syngeneic Pancreatic Cancer Models

Given its demonstrated oral bioavailability and significant in vivo efficacy in the Pan02 syngeneic mouse model at 7.5 mg/kg without overt toxicity, DX3-213B is well-suited for long-term efficacy studies in pancreatic cancer [1]. It can be used as a single agent or in combination with other metabolic modulators like 2-deoxyglucose (2-DG) to explore synthetic lethality and overcome drug resistance in vivo [2].

Comparative Studies of Complex I Inhibitors with Distinct Mechanisms

DX3-213B's unique mechanism as an NDUFS7 antagonist distinguishes it from other Complex I inhibitors like metformin or IACS-010759. This makes it a valuable comparator for studies aiming to understand the functional consequences of inhibiting different sites on Complex I. Its high potency and oral bioavailability also allow for side-by-side in vivo comparisons with other OXPHOS inhibitors, such as the clinical candidate IACS-010759 [1].

Investigating Metabolic Adaptation and Resistance Mechanisms

The discovery that resistance to the precursor compound DX2-201 is mediated by a specific pV91M mutation in NDUFS7 provides a unique opportunity to study resistance mechanisms to Complex I inhibition [1]. Researchers can use DX3-213B to generate resistant cell lines and investigate metabolic adaptations, offering insights into how cancer cells bypass OXPHOS inhibition, a key area for developing next-generation therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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